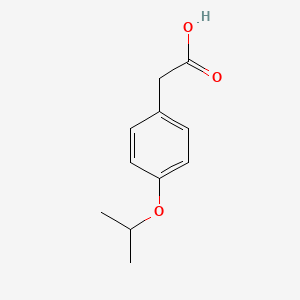

2-(4-Isopropoxyphenyl)acetic acid

Beschreibung

Contextualization within Pharmaceutical and Medicinal Chemistry

In the realm of pharmaceutical and medicinal chemistry, 2-(4-Isopropoxyphenyl)acetic acid is recognized for its potential as a scaffold for developing new therapeutic agents. Its structure, containing an aromatic ring, a carboxylic acid functional group, and an isopropoxy group, makes it a candidate for various chemical modifications to enhance its biological effects.

Research has pointed towards several potential biological activities of this compound. Preliminary in vitro studies have suggested that it may possess anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. Furthermore, some research indicates potential neuroprotective effects, where it may protect neurons from apoptosis induced by oxidative stress. Investigations into its cytotoxic effects against certain cancer cell lines have also been undertaken, with IC50 values suggesting potential as an anticancer agent. The mechanism of action is thought to involve the modulation of specific enzymes or receptors.

Significance of Phenoxyacetic Acid Derivatives in Contemporary Research

The broader class of phenoxyacetic acid derivatives, to which this compound belongs, is a significant area of contemporary research due to their diverse pharmacological activities. nih.govresearchgate.net These derivatives are explored for a wide range of therapeutic applications, including antimicrobial, antiviral, anti-inflammatory, analgesic, and anticancer properties. researchgate.net

Recent studies have highlighted the potential of phenoxyacetic acid derivatives in several key areas:

Anti-inflammatory Agents: Certain derivatives have been designed and synthesized as selective COX-2 inhibitors, which are crucial in managing inflammation with potentially fewer side effects than non-selective inhibitors. mdpi.com

Antidiabetic Agents: Researchers have identified phenoxyacetic acid derivatives as potent agonists for the free fatty acid receptor 1 (FFA1), a target for treating type 2 diabetes due to its role in glucose-stimulated insulin (B600854) secretion. nih.gov

Anticancer Agents: Novel phenoxyacetamide derivatives have been synthesized and evaluated for their cytotoxic effects, with some showing promise as inducers of apoptosis in cancer cells. mdpi.com

Antimycobacterial Agents: Analogs of phenoxyacetic acid have demonstrated promising activity against M. tuberculosis, suggesting they could be lead molecules for developing new tuberculosis treatments. nih.gov

The versatility of the phenoxyacetic acid scaffold allows for the synthesis of a wide array of derivatives with tailored biological activities, making it a continuing focus of drug discovery and development. nih.gov

Scope and Objectives for Research on this compound

The primary objective of research into this compound is to fully elucidate its pharmacological profile and potential therapeutic applications. Based on preliminary findings and the known activities of related phenoxyacetic acid derivatives, the scope of future research is likely to focus on several key areas.

A major goal is to conduct further in vitro and in vivo studies to confirm and expand upon the initial observations of its anti-inflammatory, neuroprotective, and cytotoxic effects. This includes identifying the specific molecular targets and pathways through which it exerts these effects. Further investigation is also needed to understand its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion, which are crucial for its development as a potential drug candidate.

Additionally, research efforts may be directed towards the synthesis of new derivatives of this compound to explore structure-activity relationships. By modifying the core structure, researchers aim to develop analogues with enhanced potency, selectivity, and improved pharmacokinetic profiles for specific therapeutic targets.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(4-propan-2-yloxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-8(2)14-10-5-3-9(4-6-10)7-11(12)13/h3-6,8H,7H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCZQMZKFNJPYBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00355406 | |

| Record name | Benzeneacetic acid, 4-(1-methylethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00355406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55784-07-1 | |

| Record name | Benzeneacetic acid, 4-(1-methylethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00355406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 4 Isopropoxyphenyl Acetic Acid

Established Synthetic Routes for 2-(4-Isopropoxyphenyl)acetic Acid

The construction of this compound can be achieved through several reliable synthetic pathways. These routes typically start from readily available phenolic precursors and involve key steps such as etherification and hydrolysis.

Alkylation and Etherification Strategies

A primary and widely utilized method for synthesizing this compound is through the Williamson ether synthesis. wikipedia.org This reaction involves the alkylation of the hydroxyl group of a phenolic precursor, most commonly 4-hydroxyphenylacetic acid, with an isopropyl halide.

The reaction proceeds by deprotonating the phenolic hydroxyl group of 4-hydroxyphenylacetic acid with a suitable base, such as sodium hydroxide (B78521) or potassium hydroxide, to form the more nucleophilic phenoxide ion. This phenoxide then undergoes a nucleophilic substitution reaction (SN2) with an isopropyl halide (e.g., isopropyl bromide or isopropyl iodide) to form the desired isopropyl ether linkage. wikipedia.org The general scheme for this etherification is a cornerstone of organic synthesis due to its reliability and broad scope. wikipedia.org

A specific example involves the reaction of 4-hydroxyphenylacetic acid with isopropyl bromide, which has been reported to produce this compound with a yield of 85%. sigmaaldrich.com The reaction conditions are crucial for optimizing the yield and minimizing side reactions.

| Precursor | Reagent | Base | Solvent | Yield |

| 4-Hydroxyphenylacetic acid | Isopropyl bromide | NaOH | Water/Ethanol | 85% sigmaaldrich.com |

| p-Cresol | Chloroacetic acid | KOH | Water | High |

This table illustrates typical reagents and yields for Williamson ether synthesis of phenylacetic acid derivatives.

Precursor-Based Syntheses

Beyond direct etherification of the final acid, this compound can be efficiently prepared from its corresponding ester, methyl 2-(4-isopropoxyphenyl)acetate. This ester is often synthesized first, and then hydrolyzed to yield the carboxylic acid. The hydrolysis is typically carried out under basic conditions, for example, using sodium hydroxide in a mixture of methanol (B129727) and water, followed by acidification. This two-step approach, involving esterification of 4-hydroxyphenylacetic acid, followed by etherification and then hydrolysis, can sometimes offer advantages in terms of purification and handling of intermediates. The hydrolysis of methyl 2-(4-isopropoxyphenyl)acetate to the final product has been reported to proceed with a high yield of 95%. sigmaaldrich.com

Another precursor-based approach is the Willgerodt-Kindler reaction, which can convert 4-isopropoxyacetophenone into the corresponding thioamide, which is then hydrolyzed to the carboxylic acid. wikipedia.orgsynarchive.comorganic-chemistry.org This reaction facilitates a rearrangement where the carbonyl group effectively migrates to the terminal position of the alkyl chain and is converted into a carboxylic acid derivative. wikipedia.orgchemeurope.com The reaction typically employs sulfur and an amine, such as morpholine, to form the thioamide intermediate. wikipedia.orgorganic-chemistry.org

| Precursor | Key Transformation | Reagents | Product |

| Methyl 2-(4-isopropoxyphenyl)acetate | Hydrolysis | 1. NaOH, Methanol/Water 2. HCl | This compound |

| 4-Isopropoxyacetophenone | Willgerodt-Kindler Reaction | 1. Sulfur, Morpholine 2. H3O+ | This compound |

This table summarizes precursor-based syntheses for this compound.

Synthesis of Structurally Related Analogues and Derivatives

The core structure of this compound provides a versatile scaffold for the synthesis of a wide array of analogues and derivatives through modifications of the carboxylic acid moiety, functionalization of the aromatic ring, and the introduction of chirality.

Modifications of the Carboxylic Acid Moiety

The carboxylic acid group of this compound is a prime site for chemical modification, most commonly through esterification and amidation reactions.

Esterification: The Fischer esterification is a classic method for converting carboxylic acids to esters by reacting them with an alcohol in the presence of an acid catalyst, such as sulfuric acid. mdpi.comchadsprep.comnih.gov This equilibrium-driven reaction can be pushed towards the product by using an excess of the alcohol or by removing the water formed during the reaction. google.com For instance, the synthesis of 2-(4-isobutylphenyl)propionic acid-p-methylbenzyl ester has been achieved by reacting the corresponding acid chloride with p-methylbenzyl alcohol in the presence of trimethylamine. prepchem.com This indicates a viable route for producing various esters of this compound.

Amidation: Amides are readily synthesized from carboxylic acids by coupling them with primary or secondary amines. ias.ac.in Direct reaction is often inefficient, so coupling agents are employed to activate the carboxylic acid. bldpharm.com Dicyclohexylcarbodiimide (DCC) is a common coupling reagent that facilitates amide bond formation by converting the carboxylic acid into a more reactive intermediate. bldpharm.com Other modern coupling reagents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) can also be used, often in combination with a non-nucleophilic base, to achieve high yields of amides under mild conditions. prepchem.com

| Reaction | Reagents | Product Type |

| Esterification | Alcohol, H2SO4 (Fischer) | Ester |

| Amidation | Amine, DCC or HBTU | Amide |

This table outlines common modifications of the carboxylic acid moiety.

Aromatic Ring Functionalizations and Substituent Variations

The phenyl ring of this compound is susceptible to electrophilic aromatic substitution (EAS) reactions, allowing for the introduction of various functional groups. chemicalbook.comorganic-chemistry.orgnih.govnih.gov The isopropoxy group is an activating, ortho-, para-directing group, while the acetic acid side chain is a deactivating, meta-directing group. The outcome of substitution will depend on the reaction conditions and the interplay of these electronic effects.

Nitration: Nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro (-NO₂) group onto the aromatic ring. chemicalbook.com Given the directing effects of the substituents, nitration would be expected to occur at the positions ortho to the activating isopropoxy group (C3 and C5). For example, the synthesis of 2-nitro-4-substituted phenylacetic acids has been described, starting from the nitration of a 4-substituted halobenzene. google.com A similar strategy could be applied to synthesize compounds like 2-(3-nitro-4-isopropoxyphenyl)acetic acid.

Halogenation: Halogenation, such as bromination or chlorination, can be carried out using reagents like Br₂ or Cl₂ with a Lewis acid catalyst (e.g., FeBr₃ or FeCl₃). chemicalbook.com This would also be expected to substitute at the positions ortho to the isopropoxy group.

Friedel-Crafts Acylation: This reaction introduces an acyl group onto the aromatic ring using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst like AlCl₃. chadsprep.comorganic-chemistry.orgyoutube.comkhanacademy.orgyoutube.com This would provide ketones which could be further modified.

| Reaction | Reagents | Expected Position of Substitution |

| Nitration | HNO₃, H₂SO₄ | Ortho to isopropoxy group |

| Bromination | Br₂, FeBr₃ | Ortho to isopropoxy group |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Ortho to isopropoxy group |

This table summarizes potential electrophilic aromatic substitution reactions on the phenyl ring.

Chiral Synthesis Approaches for Stereoisomers

While this compound itself is achiral, many of its important derivatives, such as the corresponding propanoic acid analogues, are chiral and exist as enantiomers. The synthesis of single enantiomers is often crucial for biological applications.

Chiral Resolution: A common method to obtain pure enantiomers is through chiral resolution of a racemic mixture. Current time information in Bangalore, IN. This can be achieved by forming diastereomeric salts with a chiral resolving agent, such as a chiral amine (e.g., brucine (B1667951) or (R)-1-phenylethylamine), which can then be separated by crystallization due to their different solubilities. Current time information in Bangalore, IN. A patent for the optical resolution of the structurally similar drug ibuprofen (B1674241) (2-(4-isobutylphenyl)propionic acid) describes such a process using optically active amines. youtube.com

Enzymatic resolution is another powerful technique. ias.ac.innih.gov Lipases are frequently used for the stereoselective hydrolysis of a racemic ester or the esterification of a racemic acid or alcohol. ias.ac.innih.gov For example, the enzyme-catalyzed kinetic resolution of racemic ibuprofen has been reported, where a lipase (B570770) selectively hydrolyzes one enantiomer of an ibuprofen ester, leaving the other enantiomer of the ester enriched. ias.ac.in A similar enzymatic approach has been used for the resolution of 2-[4-(isopropyloxy)-phenyl]-propionic acid. researchgate.netgoogle.com

Asymmetric Synthesis: Instead of separating enantiomers, asymmetric synthesis aims to directly produce a single enantiomer. nih.govmdpi.comchemrxiv.orgnih.govnih.gov This can be accomplished using chiral catalysts, chiral auxiliaries, or chiral reagents. msu.edu For instance, the synthesis of enantiomerically pure (S)-2-Amino-4,4,4-trifluorobutanoic acid has been achieved on a large scale using a recyclable chiral auxiliary. mdpi.com While specific examples for the direct asymmetric synthesis of chiral derivatives of this compound are less common in readily available literature, the principles of asymmetric synthesis, such as asymmetric hydrogenation of a suitable prochiral precursor or alkylation using a chiral auxiliary, are applicable.

| Approach | Method | Description |

| Chiral Resolution | Diastereomeric Salt Formation | Reaction with a chiral resolving agent to form separable diastereomers. Current time information in Bangalore, IN. |

| Chiral Resolution | Enzymatic Resolution | Use of an enzyme to selectively react with one enantiomer of a racemic mixture. ias.ac.innih.gov |

| Asymmetric Synthesis | Chiral Catalysts/Auxiliaries | Direct synthesis of a single enantiomer using a chiral influence. nih.govmsu.edu |

This table presents common strategies for obtaining stereoisomers of chiral analogues.

Development of Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of this compound is an area of active research, driven by the need for more sustainable manufacturing processes in the pharmaceutical industry. Traditional synthetic routes often involve multiple steps, the use of hazardous reagents, and the generation of significant amounts of waste. In contrast, modern approaches are being developed that incorporate key green chemistry concepts such as catalysis, the use of renewable feedstocks, and energy-efficient reaction conditions.

One promising avenue is the exploration of catalytic processes that offer higher atom economy and reduce the reliance on stoichiometric reagents. For instance, the direct carbonylation of 1-isopropoxy-4-ethylbenzene using carbon monoxide in the presence of a palladium catalyst has been investigated as a more atom-economical route to the corresponding aldehyde, a precursor to the target acid. This method, while still under development for this specific compound, mirrors the principles of the highly successful green synthesis of ibuprofen, which also utilizes a catalytic carbonylation step.

Furthermore, the Willgerodt-Kindler reaction, a classical method for converting aryl ketones to the corresponding thioamides and subsequently to carboxylic acids, is being re-evaluated under greener conditions. This reaction typically starts from 4-isopropoxyacetophenone and involves the use of sulfur and an amine. Research into microwave-assisted Willgerodt-Kindler reactions has shown potential for significantly reducing reaction times and energy consumption. nih.govfarmaciajournal.com The use of solvent-free conditions or greener solvents like water further enhances the environmental profile of this transformation.

Biocatalysis represents another frontier in the green synthesis of this compound. Enzymes, such as lipases, are being explored for the stereoselective hydrolysis of ester precursors, offering a pathway to enantiomerically pure forms of the acid under mild, aqueous conditions. mdpi.comnih.gov This approach is particularly attractive as it can lead to the desired product with high selectivity, minimizing the need for complex purification steps and reducing waste. While specific enzymatic routes for the direct synthesis of this compound are still in early stages of investigation, the broader success of biocatalysis in producing related pharmaceutical intermediates suggests a promising future. ntnu.notudelft.nl

The table below summarizes some of the research findings on greener synthetic approaches relevant to this compound and its precursors.

| Starting Material | Reaction Type | Key Green Chemistry Aspects | Reported Yield | Reference |

| 4-Isopropoxyacetophenone | Willgerodt-Kindler Reaction | Microwave-assisted, potential for solvent-free conditions | High (qualitative) | nih.govfarmaciajournal.com |

| Ester precursor of this compound | Enzymatic Hydrolysis | Use of lipases, mild aqueous conditions, high stereoselectivity | Not specified | mdpi.comnih.gov |

| 1-Isopropoxy-4-ethylbenzene | Catalytic Carbonylation | High atom economy, use of palladium catalyst | Not specified | rsc.org |

These developments highlight a clear trend towards the integration of green chemistry principles in the synthesis of this compound. While a definitive, industrially adopted "green" synthesis has yet to be established, the ongoing research into catalytic, microwave-assisted, and biocatalytic methods demonstrates a strong commitment to developing more sustainable and environmentally responsible chemical processes.

Structure Activity Relationship Sar Studies of 2 4 Isopropoxyphenyl Acetic Acid Derivatives

Elucidation of Key Pharmacophoric Features

The fundamental pharmacophore for auxin-like activity, which includes derivatives of 2-(4-isopropoxyphenyl)acetic acid, consists of several essential components. These features are critical for the molecule to be recognized by and bind to the auxin receptor pocket.

The primary requirements are:

An Aromatic Ring System: A planar aromatic ring, such as the phenyl group in this compound, is a foundational element. This ring system participates in binding within the receptor site. nih.gov

A Carboxylic Acid Group: An acidic functional group, typically a carboxylic acid (-COOH), is crucial. At physiological pH, this group exists as a carboxylate anion (-COO⁻), carrying a strong negative charge that is vital for anchoring the molecule within the receptor. nih.gov Compounds with ester or other functionalities that can be metabolized in vivo to a carboxylic acid can also show activity. wikipedia.org

A Specific Spatial Separation: The distance and spatial relationship between the aromatic ring and the acidic center are critical. The acetic acid side chain (-CH₂COOH) acts as a linker, ensuring the correct orientation of the two key binding moieties. nih.gov

For this compound, the core pharmacophore is the phenylacetic acid structure. The isopropoxy group (-OCH(CH₃)₂) at the para-position of the phenyl ring is a significant substituent that enhances lipophilicity, which can influence its absorption, translocation, and interaction with the biological target.

Impact of Aromatic Substitutions on Biological Activity

The nature, position, and number of substituents on the aromatic ring profoundly influence the biological activity of phenylacetic and phenoxyacetic acid derivatives. These substitutions can alter the electronic properties, steric profile, and metabolic stability of the molecule.

Electronic Effects: The introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) on the phenyl ring modifies the electron distribution of the molecule. Studies on related phenoxyacetic acids show that substituents significantly alter the extent of conjugation. researchgate.net For instance, halogen atoms, which are strong EWGs, are common in potent auxin herbicides. A halogen at the para-position (position 4) of the aromatic ring is particularly important for high auxin activity. researchgate.net

Steric Effects: The size and position of substituents affect how the molecule fits into the receptor's binding pocket. While some steric bulk is tolerated and can even enhance activity, excessively large groups can hinder binding and reduce efficacy.

Positional Isomerism: The location of the substituent is critical. In the phenoxyacetic acid class, 2,4-disubstitution, as seen in 2,4-D, is a classic pattern for high herbicidal activity. wikipedia.orgnih.gov Similarly, the activity of monosubstituted derivatives often depends on whether the substituent is at the ortho, meta, or para position.

The following table summarizes the impact of common aromatic substitutions in the related and well-studied phenoxyacetic acid class, which provides valuable insights applicable to phenylacetic acid derivatives.

| Base Compound | Substituent Change | Resulting Compound | Impact on Activity | Reference(s) |

| Phenoxyacetic acid | Add Chlorine at C2 and C4 | 2,4-Dichlorophenoxyacetic acid (2,4-D) | High herbicidal activity | wikipedia.orgnih.gov |

| 2,4-D | Replace C4-Cl with CH₃ | (4-Chloro-2-methylphenoxy)acetic acid (MCPA) | Activity is retained, but weed spectrum can change | wikipedia.orgnih.gov |

| 2,4-D | Add Chlorine at C5 | 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T) | Increased activity on woody plants | nih.gov |

| Phenoxyacetic acid | Add Isopropoxy at C4 | This compound | Possesses biological activity; lipophilicity is increased |

This table is generated based on established knowledge of the phenoxyacetic acid class to infer relationships for phenylacetic acid derivatives.

Influence of Side Chain Modifications on Efficacy

Modifications to the acetic acid side chain can significantly alter the efficacy and selectivity of the compounds. Key modifications include altering the chain length and introducing substituents on the α-carbon (the carbon adjacent to the carboxyl group).

Chain Length: The length of the alkyl carboxylic acid chain is critical. In a related class, butyric acid derivatives such as 4-(2,4-dichlorophenoxy)butyric acid (2,4-DB) are not directly herbicidal but act as pro-herbicides. wikipedia.org They are converted into the active acetic acid analogue (2,4-D) within susceptible plants through the process of β-oxidation. Plants that lack the necessary enzymes for this conversion are resistant. Extending the chain by one carbon atom is generally not tolerated, while extending it by two (to a butyric acid) can create a pro-herbicide. researchgate.net

Alpha-Substitution: Introducing a small alkyl group, such as a methyl group, at the α-position of the acetic acid side chain is a common and important modification. This creates a chiral center and can lead to more potent herbicides. For example, the addition of a methyl group to the side chain of 2,4-D results in Dichlorprop (B359615), and its addition to MCPA results in Mecoprop. wikipedia.org

The table below illustrates the effect of side chain modifications.

| Parent Compound | Side Chain Modification | Resulting Compound | Effect on Activity | Reference(s) |

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Addition of α-methyl group | Dichlorprop | Creates a chiral center; herbicidal activity becomes stereospecific | wikipedia.org |

| (4-Chloro-2-methylphenoxy)acetic acid (MCPA) | Addition of α-methyl group | Mecoprop | Creates a chiral center; herbicidal activity becomes stereospecific | wikipedia.org |

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Extension to a butyric acid chain | 4-(2,4-dichlorophenoxy)butyric acid (2,4-DB) | Becomes a pro-herbicide, requiring activation in the plant | wikipedia.org |

This table uses examples from the phenoxyacetic acid class to demonstrate the principles of side chain modification.

Stereochemical Effects on Biological Potency

The introduction of a substituent at the α-position of the acetic acid side chain creates a stereocenter, meaning the resulting molecule can exist as two non-superimposable mirror images called enantiomers. Biological systems, including plant hormone receptors, are themselves chiral and often exhibit a high degree of stereoselectivity, interacting preferentially with one enantiomer over the other. nih.gov

For α-substituted phenoxyacetic acids like dichlorprop and mecoprop, it has been conclusively shown that the herbicidal activity resides almost exclusively in the (R)-enantiomer. wikipedia.org The (S)-enantiomer is typically inactive or significantly less active. This enantioselectivity strongly implies a specific three-point interaction within the receptor binding site, which can only be achieved by the correctly oriented (R)-isomer. This finding was critical in the development of enantiomerically pure herbicide formulations, which allow for lower application rates and reduce the environmental load of inactive chemical isomers.

While specific data for the chiral derivatives of this compound are not widely published, the principle of stereoselectivity observed in the closely related phenoxypropionic herbicides is expected to apply. Therefore, an α-substituted derivative of this compound would likely also show activity that is dependent on its stereochemistry.

Comparative SAR Analysis within the Phenoxyacetic Acid Class

This compound belongs to the phenylacetic acid family, which is structurally very similar to the widely studied phenoxyacetic acid class of herbicides. wikipedia.orgwikipedia.org Both classes share the core pharmacophoric features of an aromatic ring and a carboxylic acid side chain. nih.gov However, they differ in the linker between the phenyl ring and the acetate (B1210297) group.

Phenylacetic acids: The phenyl ring is directly bonded to the -CH₂COOH group (a C-C bond). Phenylacetic acid itself is a natural auxin found in some plants, though its activity is weaker than the primary native auxin, indole-3-acetic acid (IAA). wikipedia.orgmdpi.com

Phenoxyacetic acids: An ether oxygen links the phenyl ring to the acetic acid moiety (a C-O-C bond). wikipedia.org This class includes highly active synthetic auxins like 2,4-D and MCPA. wikipedia.org

The fundamental SAR principles are largely conserved between the two classes. The activity in both is highly dependent on the substitution pattern on the aromatic ring and any modifications to the acid side chain. researchgate.netnih.gov For example, the importance of substitution at the para-position (position 4) and the introduction of chirality via α-substitution are common themes.

However, the presence of the ether oxygen in phenoxyacetic acids influences the conformational flexibility and electronic properties of the molecule compared to the direct C-C bond in phenylacetic acids. researchgate.net This can lead to differences in binding affinity for various auxin receptor subtypes, which may translate to variations in herbicidal efficacy and the spectrum of weeds controlled. nih.gov The isopropoxy group in this compound, being an electron-donating group, will also influence the electronic character of the phenyl ring differently than the chloro-substituents common in many phenoxy herbicides. nih.gov

A comparative analysis highlights that while the foundational blueprint for auxin activity is consistent, subtle structural changes, such as the nature of the linker and the specific substituents, fine-tune the biological response.

| Feature | This compound | Phenoxyacetic Acids (e.g., 2,4-D) | Reference(s) |

| Core Structure | Phenylacetic acid | Phenoxyacetic acid | wikipedia.orgwikipedia.org |

| Linker | Direct C-C bond | Ether linkage (C-O-C) | wikipedia.orgwikipedia.org |

| Key Pharmacophore | Aromatic ring + Carboxylic acid | Aromatic ring + Carboxylic acid | nih.gov |

| Aromatic Substitution | para-Isopropoxy group | Commonly 2,4-dichloro or 4-chloro-2-methyl | wikipedia.org |

| Side Chain SAR | α-substitution would introduce chirality | α-substitution introduces chirality with (R)-enantiomer being active | wikipedia.org |

Biological Activities and Mechanistic Investigations Preclinical Focus of 2 4 Isopropoxyphenyl Acetic Acid and Its Analogues

Enzyme Inhibition Studies

The ability of small molecules to inhibit the activity of specific enzymes is a cornerstone of modern pharmacology. Research into 2-(4-isopropoxyphenyl)acetic acid and its analogues has explored their inhibitory effects on several key enzyme systems implicated in a variety of pathological processes.

Lipoxygenase Enzyme Inhibition

Lipoxygenases (LOX) are a family of enzymes that play a crucial role in the biosynthesis of leukotrienes, which are potent mediators of inflammation. cabidigitallibrary.org Consequently, the inhibition of LOX is a significant area of interest for the development of new anti-inflammatory therapies. nih.gov While direct studies on the lipoxygenase inhibitory activity of this compound are not extensively documented, the broader class of aryl-acetic and hydroxamic acids has been investigated for this property. researchgate.net The structural features of this compound, particularly the acetic acid moiety, suggest a potential for interaction with the active site of lipoxygenase. cabidigitallibrary.org Phenolic compounds, in general, are known to interfere with the arachidonic acid cascade by inhibiting enzymes like lipoxygenase, thereby exerting anti-inflammatory effects. dergipark.org.tr Further investigation is warranted to determine the specific inhibitory potency and mechanism of this compound against various lipoxygenase isoforms.

Cyclooxygenase (COX) Inhibition, particularly COX-2 Selectivity

Cyclooxygenase (COX) enzymes are central to the synthesis of prostaglandins, which are key players in inflammation, pain, and fever. nih.gov There are two main isoforms, COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is inducible and predominantly associated with inflammation. stanford.edu The development of selective COX-2 inhibitors has been a major goal in anti-inflammatory drug discovery to minimize the gastrointestinal side effects associated with non-selective NSAIDs. nih.gov

Recent studies have focused on the design and synthesis of phenoxyacetic acid derivatives as selective COX-2 inhibitors. mdpi.com A number of these derivatives have demonstrated potent inhibitory activity against the COX-2 isozyme, with some compounds showing selectivity comparable to or greater than established COX-2 inhibitors like celecoxib. mdpi.com For instance, certain synthesized phenoxyacetic acid derivatives exhibited significant COX-2 inhibition with IC50 values in the nanomolar range. mdpi.com

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index (SI = COX-1 IC50/COX-2 IC50) |

|---|---|---|---|

| Compound 5c | >100 | 0.89 | >112.35 |

| Compound 5d | >100 | 0.08 | >1250 |

| Compound 5f | >100 | 0.06 | >1666.67 |

| Compound 7b | 11.32 | 0.09 | 125.78 |

| Compound 10c | 10.14 | 0.08 | 126.75 |

| Compound 10d | 8.65 | 0.07 | 123.57 |

| Compound 10e | 7.43 | 0.06 | 123.83 |

| Compound 10f | 4.07 | 0.09 | 45.22 |

| Celecoxib | 14.93 | 0.05 | 298.6 |

The data suggests that modifications to the phenoxyacetic acid scaffold can lead to highly potent and selective COX-2 inhibitors. The structural characteristics of this compound align with those of this promising class of compounds, indicating its potential as a selective COX-2 inhibitor.

Mycobacterial Cytochrome P450 Enzyme Inhibition (e.g., CYP121A1)

Mycobacterium tuberculosis, the causative agent of tuberculosis, possesses a number of cytochrome P450 enzymes that are essential for its survival and pathogenesis, making them attractive targets for new anti-tubercular drugs. nih.gov A series of phenoxyacetic acid derivatives have been synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis H37Rv and isoniazid-resistant strains. nih.gov Several of these compounds demonstrated significant antimycobacterial activity, with minimum inhibitory concentrations (MICs) in the low microgram per milliliter range. nih.gov

Notably, compound 3f (2-{[4-(1-carbamoyl-5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)-2-methoxyphenoxy]}acetic acid) was identified as a particularly potent agent against both sensitive and resistant strains of M. tuberculosis, with a MIC of 0.06 µg/ml. nih.gov While the specific molecular targets of these phenoxyacetic acid derivatives within the mycobacterium were not fully elucidated in this study, the potent activity suggests that they may act by inhibiting essential enzymatic processes. Given the importance of cytochrome P450 enzymes in M. tuberculosis, it is plausible that these compounds could exert their antimycobacterial effects through the inhibition of one or more of these critical enzymes. Further research is needed to investigate the direct inhibitory effects of this compound and its analogues on mycobacterial cytochrome P450 enzymes like CYP121A1.

Inhibition of Other Relevant Enzyme Systems

The chemical structure of this compound and its derivatives suggests the potential for interaction with a variety of other enzyme systems beyond those already discussed. The presence of a carboxylic acid group, an ether linkage, and an aromatic ring provides multiple points for potential interaction with enzyme active sites. For instance, compounds with similar structural motifs have been investigated for their effects on enzymes involved in metabolic regulation and other cellular processes. The broad biological activities reported for phenoxyacetic acid derivatives, including antimicrobial, antiviral, and analgesic properties, hint at a wider range of enzymatic targets. Comprehensive enzymatic screening and profiling studies would be necessary to fully delineate the inhibitory spectrum of this compound and its analogues against other relevant enzyme systems.

Receptor Binding Profiling and Ligand-Target Interactions

The interaction of small molecules with cellular receptors is a fundamental mechanism of drug action. The free fatty acid receptor 1 (FFA1), also known as GPR40, has emerged as a promising target for the treatment of type 2 diabetes due to its role in amplifying glucose-stimulated insulin (B600854) secretion. nih.gov

A series of phenoxyacetic acid derivatives have been identified as novel and potent agonists for the FFA1 receptor. nih.govresearchgate.net Through chemical modifications aimed at optimizing ligand efficiency and lipophilicity, researchers have developed promising candidates with robust agonistic activity in the nanomolar range. nih.gov

| Compound | hFFA1 EC50 (nM) |

|---|---|

| Compound 16 | 43.6 |

| Compound 18b | 62.3 |

These findings demonstrate that the phenoxyacetic acid scaffold can be effectively utilized to develop potent FFA1 agonists. This suggests that this compound itself may possess some affinity for this receptor or could serve as a valuable starting point for the design of new FFA1-targeting agents. The ability of these compounds to bind to and activate a G-protein coupled receptor like FFA1 highlights the potential for this chemical class to interact with a range of cell surface receptors, thereby influencing various physiological processes. nih.gov

Modulation of Cellular Signaling Pathways

Cellular signaling pathways are complex networks that govern a multitude of cellular processes, including inflammation, proliferation, and survival. The ability of a compound to modulate these pathways can have profound therapeutic implications. Key inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, are often targeted in drug discovery. bio-rad-antibodies.comnih.gov

The NF-κB pathway is a central regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including cytokines like tumor necrosis factor-alpha (TNF-α). nih.govyoutube.com Studies on phenoxyacetic acid derivatives have shown that some of these compounds can significantly lower the levels of TNF-α, suggesting an inhibitory effect on the NF-κB signaling cascade. mdpi.com For example, compounds 5f and 7b were found to reduce TNF-α levels by 61.04% and 64.88%, respectively, in a preclinical model of inflammation. mdpi.com

The MAPK signaling pathways are also critically involved in the inflammatory process and are considered important targets for anti-inflammatory therapies. nih.gov While direct evidence for the modulation of MAPK pathways by this compound is yet to be established, the demonstrated anti-inflammatory and COX-2 inhibitory effects of its analogues suggest that interactions with these signaling cascades are plausible. The inhibition of prostaglandin synthesis through COX-2 blockade can indirectly affect signaling pathways that are downstream of prostaglandin receptors. Further research is needed to explore the direct effects of this compound on the phosphorylation status and activity of key components of the MAPK and other relevant signaling pathways.

Autophagy Pathway Regulation

Autophagy is a fundamental cellular process for degrading and recycling cellular components, playing a crucial role in maintaining cellular homeostasis. nih.gov It involves the formation of a double-membraned vesicle, the autophagosome, which engulfs cytoplasmic cargo and fuses with lysosomes for degradation. nih.govemich.eduumich.edu The regulation of this pathway is complex, involving numerous autophagy-related (Atg) proteins. emich.eduumich.edu

While direct studies on this compound's effect on autophagy are not extensively detailed in the provided search results, the broader class of phenoxyacetic acid derivatives has been noted for diverse pharmacological activities which can be linked to cellular signaling pathways that cross-talk with autophagy. The regulation of autophagy is critical in various physiological and pathophysiological states, and its modulation by small molecules is an area of intense research. nih.gov The initiation of autophagosomes and the activation of the ULK complex are key regulatory steps that are influenced by cellular nutrient status and stress signals. nih.gov

Akt Pathway Activation

The PI3K/Akt pathway is a critical signaling cascade that governs essential cellular functions, including cell growth, proliferation, survival, and metabolism. nih.govdovepress.com The serine/threonine kinase Akt is a central node in this pathway, and its hyperactivation is a common feature in many human cancers, making it an attractive target for anticancer drug development. nih.govdovepress.comnih.gov

Preclinical studies have shown that inhibiting the Akt pathway can suppress tumor growth and sensitize cancer cells to chemotherapy. dovepress.comnih.gov Although the direct effect of this compound on Akt activation is not specified in the search results, a related compound, FL118, was found to inhibit Akt activation while showing no effect on Erk1/2 activation. researchgate.net This suggests that structural analogues can be designed to modulate this critical cancer-related pathway. The activation of Akt itself is a multi-step process involving its recruitment to the cell membrane and subsequent phosphorylation by kinases like PDK1 and mTORC2. nih.gov

Preclinical Pharmacological Efficacy Studies

Anti-inflammatory Effects

The anti-inflammatory potential of this compound and its analogues has been explored in various preclinical models. Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. nih.gov

A study on a series of carboxylic acid analogues, specifically (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanoic acids, demonstrated potent inhibitory effects on cyclooxygenase (COX-1 and COX-2) and 5-lipoxygenase (5-LOX) enzymes, which are key mediators of inflammation. nih.gov For instance, compounds FM10 and FM12 showed encouraging results in in vivo analgesic and anti-inflammatory models. nih.gov Another study on a pyrrole derivative, 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid (compound 3f), showed significant anti-inflammatory activity in a carrageenan-induced paw edema model in rats. dntb.gov.uamdpi.comresearchgate.net This effect was associated with a reduction in the pro-inflammatory cytokine TNF-α and an increase in the anti-inflammatory cytokine TGF-β1. dntb.gov.uamdpi.comresearchgate.net Additionally, 3,4-oxo-isopropylidene-shikimic acid, another related structure, demonstrated protective effects in a rat model of acetic acid-induced colitis, likely through an antioxidant mechanism. nih.gov

Table 1: In Vitro Anti-inflammatory Activity of Selected Analogues

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| FM4 | COX-2 | 0.74 |

| FM10 | COX-2 | 0.69 |

| FM12 | COX-2 | 0.18 |

Data sourced from in vitro assays. nih.gov

Antifungal Activities

The emergence of drug-resistant fungal pathogens necessitates the development of new antifungal agents. biorxiv.org Preclinical studies have investigated the antifungal properties of compounds related to this compound.

Derivatives of 1,2,4-oxadiazole have been synthesized and tested against various plant pathogenic fungi. mdpi.com Specifically, compounds 4f and 4q exhibited significant antifungal activity against Rhizoctonia solani, Fusarium graminearum, Exserohilum turcicum, Botrytis cinerea, and Colletotrichum capsica. mdpi.com For example, compound 4f showed potent activity with low EC50 values against these pathogens. mdpi.com Another study on 2-acyl-1,4-benzohydroquinone derivatives found that 2-octanoylbenzohydroquinone was the most active, with MIC values ranging from 2 to 16 μg/mL against various fungal strains, including Candida krusei and Rhizopus oryzae. dntb.gov.ua These findings highlight the potential of these chemical scaffolds in developing new antifungal therapies.

Table 2: Antifungal Efficacy (EC50 in µg/mL) of Compound 4f

| Fungal Species | EC50 (µg/mL) |

|---|---|

| Rhizoctonia solani | 12.68 |

| Fusarium graminearum | 29.97 |

| Exserohilum turcicum | 29.14 |

| Colletotrichum capsica | 8.81 |

Data from in vitro mycelial growth inhibition tests. mdpi.com

Anticonvulsant Properties (of derivatives)

Anticonvulsants are drugs used to treat epileptic seizures by suppressing excessive neuronal firing in the brain. wikipedia.org Research into new anticonvulsant agents has included derivatives of this compound.

Succinimide derivatives, a class of compounds known for their anticonvulsant effects, have been synthesized and evaluated. nih.gov One such derivative, N-(p-ethoxycarbonylphenylmethyl)-p-isopropoxyphenylsuccinimide (ECPM-IPPS), was found to significantly elevate the threshold for electroconvulsions in mice. semanticscholar.org Studies on isatin-based derivatives also showed significant anti-seizure activity in both the maximal electroshock (MES) and pentylenetetrazole (PTZ) models in mice, suggesting their potential as lead compounds for new anticonvulsant drugs. nih.gov Furthermore, a series of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamides demonstrated broad-spectrum anticonvulsant properties in multiple animal seizure models. mdpi.com

Anticancer Potential (of related structures)

The search for novel anticancer agents is a major focus of medicinal chemistry. core.ac.uk Structures related to this compound have shown promise in preclinical cancer studies.

A series of 2-arylbenzoxazole acetic acid derivatives were synthesized and screened for cytotoxicity against breast (MCF-7) and colon (HCT-116) cancer cell lines. core.ac.uk Compounds such as 2-(3-benzyloxyphenyl)benzoxazole-5-acetic acid and 2-(4-methoxyphenyl)benzoxazol-5-acetic acid were identified as promising cytotoxic agents against the MCF-7 cell line. core.ac.uk Another study identified 3-((4-hydroxyphenyl)amino)propanoic acid derivatives with promising anticancer activity against non-small cell lung cancer cells (A549). nih.gov Additionally, a novel spiro-heterocyclic compound demonstrated potent anticancer activity against several cancer cell lines, including renal (RXF393), colon (HT29), and melanoma (LOX IMVI), with a mechanism involving cell cycle arrest and apoptosis. mdpi.com

Table 3: Cytotoxic Activity (IC50 in µM) of a Spiro-Thiadiazole Derivative (Compound 1)

| Cancer Cell Line | IC50 (µM) |

|---|---|

| Renal (RXF393) | 7.01 ± 0.39 |

| Melanoma (LOX IMVI) | 9.55 ± 0.51 |

| Colon (HT29) | 24.3 ± 1.29 |

Data from in vitro anticancer screening. mdpi.com

Antidiabetic Investigations (of derivatives)

In Vitro Biological Assay Methodologies

The preclinical evaluation of potential antidiabetic compounds typically involves a battery of in vitro assays to elucidate their mechanisms of action. These assays are crucial for initial screening and for understanding how a compound might exert its effects before advancing to in vivo studies.

One common in vitro method is the α-glucosidase inhibition assay . Alpha-glucosidase is an enzyme located in the brush border of the small intestine that is responsible for breaking down complex carbohydrates into absorbable monosaccharides. Inhibition of this enzyme can delay carbohydrate digestion and absorption, thereby reducing postprandial blood glucose spikes. The assay typically involves incubating the enzyme with a carbohydrate substrate in the presence and absence of the test compound. The amount of glucose released is then measured, and the inhibitory activity of the compound is determined. Acarbose is a well-known α-glucosidase inhibitor used as a positive control in such assays.

Another key target for type 2 diabetes therapy is dipeptidyl peptidase-4 (DPP-4) . DPP-4 is an enzyme that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1). Incretins enhance insulin secretion in a glucose-dependent manner. By inhibiting DPP-4, the levels of active incretins are increased, leading to improved glycemic control. The DPP-4 inhibition assay usually employs a synthetic substrate that releases a fluorescent or chromogenic product upon cleavage by the enzyme. The reduction in the signal in the presence of a test compound indicates its inhibitory potential. Sitagliptin and vildagliptin are examples of DPP-4 inhibitors often used as standards.

While these are standard methodologies used to assess the antidiabetic potential of various compounds, specific data from these assays for derivatives of this compound are not available in the reviewed literature. The absence of such data precludes the creation of interactive data tables detailing their in vitro biological activities.

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, grounded in the principles of quantum mechanics, provide a detailed description of the electronic structure and geometry of this compound.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied to study the molecular properties of compounds like this compound and its analogs. DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G*, can determine the optimized geometry of the molecule, revealing bond lengths, bond angles, and dihedral angles that correspond to the molecule's most stable energetic state.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method that interprets the wave function in terms of localized chemical bonds and lone pairs. This analysis provides a chemically intuitive picture of the bonding within a molecule. For this compound, NBO analysis would elucidate the nature of the covalent bonds, hybridization of the atoms, and the extent of electron delocalization.

Key insights from NBO analysis include the quantification of donor-acceptor interactions, which are crucial for understanding intramolecular charge transfer and the stability of the molecule. It breaks down the total electron density into contributions from localized bonds (Lewis-type structures) and delocalized interactions. This allows for a detailed examination of the electronic effects of the isopropoxy substituent on the phenyl ring and the carboxylic acid group.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. dergipark.org.tr

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. dergipark.org.tr For derivatives of ibuprofen (B1674241), DFT calculations have shown that modifications to the chemical structure can alter this energy gap, thereby tuning the molecule's reactivity. dergipark.org.trmdpi.com For this compound, the HOMO is typically localized on the electron-rich phenyl ring and the oxygen atoms of the isopropoxy group, while the LUMO is often centered on the carboxylic acid moiety, indicating the likely sites for electrophilic and nucleophilic attack, respectively. dergipark.org.tr

Table 1: Illustrative Frontier Molecular Orbital Energies for a Structurally Related Compound (Ibuprofen Derivative)

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.32 |

| ELUMO | -0.22 |

| Energy Gap (ΔE) | 6.10 |

Data is illustrative and based on calculations for ibuprofen, a structurally similar compound, as specific data for this compound is not available in the cited literature. dergipark.org.tr

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. It is invaluable for predicting how a molecule will interact with other molecules, particularly biological macromolecules. The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

In the case of this compound, an MEP map would typically show a region of high negative potential around the oxygen atoms of the carboxylic acid group, making this site a likely hydrogen bond acceptor. Conversely, the hydrogen atom of the hydroxyl group would exhibit a positive potential, identifying it as a hydrogen bond donor. The phenyl ring generally shows a neutral or slightly negative potential. Such maps are crucial for understanding non-covalent interactions that govern ligand-protein binding. dergipark.org.tr

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.net This method is instrumental in drug discovery for predicting the binding affinity and mode of interaction between a drug candidate and its biological target.

For this compound, which is structurally related to non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen, docking studies would typically be performed against cyclooxygenase (COX) enzymes (COX-1 and COX-2). nih.govnih.gov These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues in the active site of the enzyme. For instance, the carboxylic acid group is often critical for anchoring the ligand within the active site through interactions with key residues like arginine. nih.gov The isopropoxyphenyl group would likely fit into a hydrophobic pocket of the enzyme. The results of docking studies are often expressed as a binding energy or docking score, which provides an estimate of the binding affinity.

Table 2: Example Docking Scores of Phenylacetic Acid Derivatives Against a Protein Target

| Compound | Binding Energy (kcal/mol) |

|---|---|

| Phenylacetic Acid (PAA) | -6.5 |

| 3-Chloro-PAA | -7.8 |

| 4-Propyl-PAA | -8.5 |

This table presents illustrative data from a study on phenylacetic acid derivatives to demonstrate typical binding energy values, as specific data for this compound is not available in the cited literature. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By developing a QSAR model, it is possible to predict the activity of new, unsynthesized compounds.

For a series of compounds including derivatives of this compound, a QSAR study would involve calculating a set of molecular descriptors for each molecule. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. Statistical methods, like multiple linear regression (MLR) or partial least squares (PLS), are then used to build a model that correlates these descriptors with the observed biological activity (e.g., IC50 values for enzyme inhibition). A robust QSAR model can be a valuable tool for designing new derivatives with potentially enhanced activity. nih.govnih.gov

Table 3: Common Descriptors Used in QSAR Studies

| Descriptor Type | Examples |

|---|---|

| Electronic | Dipole moment, HOMO/LUMO energies, Partial charges |

| Steric | Molecular weight, Molar refractivity, van der Waals volume |

| Hydrophobic | LogP (Partition coefficient) |

| Topological | Connectivity indices, Shape indices |

Advanced Analytical and Spectroscopic Characterization of 2 4 Isopropoxyphenyl Acetic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by mapping the magnetic environments of atomic nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C).

One-Dimensional NMR (¹H, ¹³C)

One-dimensional NMR provides fundamental information about the chemical environment and connectivity of atoms within a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of 2-(4-isopropoxyphenyl)acetic acid displays distinct signals corresponding to the different types of protons present. The aromatic protons typically appear as a set of doublets in the range of δ 6.8-7.2 ppm, indicative of a para-substituted benzene (B151609) ring. The methylene (B1212753) (-CH₂-) protons of the acetic acid moiety are observed as a singlet around δ 3.5 ppm. The methine proton (-CH-) of the isopropoxy group gives rise to a septet at approximately δ 4.5 ppm, while the two equivalent methyl (-CH₃) groups of the isopropoxy substituent appear as a doublet around δ 1.3 ppm. The acidic proton of the carboxylic acid group is often broad and can be found at a higher chemical shift, typically above δ 10 ppm, though its position can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing around δ 178 ppm. The aromatic carbons show signals in the region of δ 115-158 ppm. The carbon attached to the oxygen of the isopropoxy group (C-O) is found around δ 157 ppm, while the other aromatic carbons have distinct shifts. The methylene carbon (-CH₂-) of the acetic acid group resonates at approximately δ 40 ppm. The methine carbon (-CH-) of the isopropoxy group appears around δ 70 ppm, and the equivalent methyl carbons (-CH₃) are observed at approximately δ 22 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Carboxylic Acid (-COOH) | >10 (broad) | ~178 |

| Aromatic CH (ortho to -CH₂COOH) | ~7.1-7.2 (d) | ~130 |

| Aromatic CH (ortho to -O-iPr) | ~6.8-6.9 (d) | ~116 |

| Methylene (-CH₂-) | ~3.5 (s) | ~40 |

| Isopropoxy Methine (-CH-) | ~4.5 (septet) | ~70 |

| Isopropoxy Methyl (-CH₃) | ~1.3 (d) | ~22 |

| Aromatic C (ipso, attached to -CH₂COOH) | - | ~127 |

| Aromatic C (ipso, attached to -O-iPr) | - | ~157 |

Note: 'd' denotes a doublet, 's' a singlet, and 'septet' a septet. Chemical shifts are approximate and can vary based on experimental conditions.

Two-Dimensional NMR (e.g., HSQC, HMBC)

Two-dimensional NMR techniques provide correlational data that helps in assigning the one-dimensional spectra and confirming the connectivity of the molecule.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of directly bonded proton and carbon atoms. nih.gov For this compound, this would show a cross-peak connecting the ¹H signal of the methylene protons (~3.5 ppm) to the ¹³C signal of the methylene carbon (~40 ppm). Similarly, correlations would be observed between the aromatic protons and their directly attached carbons, as well as between the methine and methyl protons of the isopropoxy group and their respective carbons. nih.govgithub.io This is invaluable for unambiguously assigning the signals in both the ¹H and ¹³C spectra. nih.gov

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. youtube.com This technique is crucial for piecing together the molecular fragments. For instance, the methylene protons (~3.5 ppm) would show correlations to the carbonyl carbon (~178 ppm), the ipso-carbon of the aromatic ring (~127 ppm), and the ortho-aromatic carbons. The methine proton of the isopropoxy group would show a correlation to the aromatic carbon to which the oxygen is attached (~157 ppm). These long-range correlations confirm the placement of the acetic acid and isopropoxy groups on the phenyl ring.

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is characterized by several key absorption bands. A broad and strong absorption band is typically observed in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid dimer. The C=O stretching vibration of the carbonyl group in the carboxylic acid appears as a very strong and sharp band around 1700 cm⁻¹. The C-O stretching of the ether linkage in the isopropoxy group gives rise to a strong band in the 1250-1200 cm⁻¹ region. Aromatic C-H stretching vibrations are usually seen just above 3000 cm⁻¹, while the aliphatic C-H stretching of the isopropoxy and methylene groups appear just below 3000 cm⁻¹. Bending vibrations for the aromatic ring and other groups appear in the fingerprint region (below 1500 cm⁻¹).

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy provides complementary information to FT-IR. The symmetric stretching of the aromatic ring often gives a strong band in the Raman spectrum. The C=O stretch is also visible, though typically weaker than in the IR spectrum. The C-H stretching and bending vibrations are also observable. Comparing the FT-IR and FT-Raman spectra can help in assigning vibrational modes based on their infrared and Raman activities, providing a more complete picture of the molecule's vibrational properties. nih.govnih.gov

Table 2: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid (-OH) | O-H Stretch | 2500-3300 (broad) |

| Carboxylic Acid (C=O) | C=O Stretch | ~1700 (strong, sharp) |

| Isopropoxy (C-O-C) | Asymmetric Stretch | ~1250-1200 (strong) |

| Aromatic Ring | C-H Stretch | >3000 |

| Aliphatic (CH, CH₂, CH₃) | C-H Stretch | <3000 |

| Aromatic Ring | C=C Stretch | ~1600, ~1500 |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. For this compound, the molecular ion peak ([M]⁺) would be observed at an m/z corresponding to its molecular weight (194.23 g/mol ). lookchem.com High-resolution mass spectrometry can confirm the elemental composition. mdpi.com Fragmentation patterns observed in the mass spectrum can provide further structural information. Common fragmentation pathways may include the loss of the carboxylic acid group (-COOH, 45 Da) or the isopropoxy group (-OC₃H₇, 59 Da). The observation of these fragments helps to confirm the presence of these functional groups and their arrangement within the molecule.

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For this compound, this analysis provides invaluable insights into its molecular geometry, conformation, and intermolecular interactions in the solid state.

Table 1: Predicted Crystallographic Parameters for this compound based on Related Structures

| Parameter | Predicted Value/Feature | Reference |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/c or related centrosymmetric space group | nih.gov |

| Key Intermolecular Interaction | O-H⋯O hydrogen bonds forming R₂²(8) dimers | |

| Conformation | Planar phenyl ring with rotational freedom for substituents |

Note: This data is predictive and based on the analysis of structurally similar compounds. Experimental determination is required for confirmation.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is employed to study the electronic transitions within a molecule. The absorption of UV or visible light by this compound provides information about its chromophores, which are the parts of the molecule that absorb light. The primary chromophore in this compound is the substituted benzene ring.

The UV-Vis spectrum of this compound is expected to show characteristic absorption bands arising from π→π* transitions within the aromatic ring. The position and intensity of these bands can be influenced by the nature and position of the substituents on the ring, as well as the solvent used for the analysis.

Theoretical studies using methods like Time-Dependent Density Functional Theory (TD-DFT) can complement experimental UV-Vis data by predicting the electronic absorption spectra and helping to assign the observed transitions. researchgate.net For similar aromatic carboxylic acids, the solvent can cause shifts in the absorption maxima due to interactions with the solute molecules.

While specific experimental UV-Vis absorption maxima for this compound were not found in the provided search results, analysis of related compounds allows for an estimation of the expected spectral features.

Table 2: Expected UV-Vis Absorption Characteristics for this compound

| Electronic Transition | Expected Wavelength Range (nm) | Notes |

| π→π* (Benzene Ring) | 250-290 | The exact λmax will be influenced by the isopropoxy and acetic acid substituents. |

| n→π* (Carboxylic Acid) | ~200-220 | This transition is often weaker and may be masked by the stronger π→π* absorptions. |

Chromatographic Techniques for Separation and Purity Analysis

Chromatographic methods are indispensable for the separation of this compound from reaction mixtures and for the assessment of its purity. High-Performance Liquid Chromatography (HPLC) is a particularly powerful and widely used technique for these purposes.

A typical HPLC method for the analysis of this compound would involve a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (often containing an acid like formic acid or acetic acid to suppress the ionization of the carboxylic acid group). nih.govnih.gov Detection is commonly achieved using a UV detector set at a wavelength where the compound exhibits strong absorbance, as determined by its UV-Vis spectrum. nih.gov

The purity of a sample of this compound can be determined by analyzing the chromatogram for the presence of any impurity peaks. The area of the main peak corresponding to the compound of interest, relative to the total area of all peaks, provides a quantitative measure of its purity. nih.gov Method validation, including parameters like linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ), is crucial for ensuring the reliability of the analytical results. nih.govjchr.org

Table 3: Typical HPLC Parameters for the Analysis of Phenylacetic Acid Derivatives

| Parameter | Typical Conditions | Reference |

| Column | Reversed-phase C18 | nih.govnih.gov |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid (gradient or isocratic) | nih.govresearchgate.net |

| Flow Rate | 1.0 mL/min | nih.gov |

| Detection | UV at ~230 nm or ~270 nm | nih.govnih.gov |

| Injection Volume | 10-20 µL | mdpi.com |

In addition to HPLC, other chromatographic techniques such as Gas Chromatography (GC), often after derivatization to increase volatility, and Thin-Layer Chromatography (TLC) can be used for qualitative analysis and reaction monitoring.

Q & A

Basic Research Questions

Q. What are common synthetic routes for preparing 2-(4-Isopropoxyphenyl)acetic acid, and what analytical methods confirm its structure?

- Methodological Answer : A widely used approach involves regioselective functionalization of the phenyl ring. For example, bromination of 4-methoxyphenylacetic acid in acetic acid yields derivatives like 2-(3-bromo-4-methoxyphenyl)acetic acid (84% yield) . Post-synthesis, structural confirmation employs:

- NMR spectroscopy : To verify substituent positions and purity.

- Single-crystal X-ray diffraction : For precise molecular geometry and hydrogen-bonding patterns (e.g., centrosymmetric dimers with R₂²(8) motifs) .

- Melting point analysis : To assess compound purity .

Q. What safety precautions are critical when handling this compound in the lab?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact (GHS H315, H319) .

- Ventilation : Ensure fume hoods or local exhaust to minimize inhalation (GHS H335) .

- Storage : Keep at 2–8°C in airtight containers away from incompatible substances .

- Spill Management : Collect spills with inert absorbents (e.g., sand) and avoid dust generation .

Q. Which spectroscopic techniques are most effective for characterizing this compound purity?

- Methodological Answer :

- ¹H/¹³C NMR : Identifies functional groups and confirms substitution patterns (e.g., isopropoxy vs. methoxy groups) .

- FT-IR Spectroscopy : Detects carbonyl (C=O) and hydroxyl (O–H) stretches (~1700 cm⁻¹ and ~2500–3300 cm⁻¹, respectively).

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and isotopic patterns .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data during structural determination of derivatives?

- Methodological Answer :

- Software Tools : Use SHELXL for refinement and WinGX for data processing. SHELXL’s robust algorithms handle high-resolution or twinned data, while WinGX integrates metrics for molecular geometry validation .

- Validation Checks : Compare anisotropic displacement parameters with PLATON or Mercury to detect overfitting .

- Hydrogen Bond Analysis : Assign motifs (e.g., R₂²(8)) using CIF files and cross-reference with literature (e.g., Guzei et al., 2010b) .

Q. What strategies optimize regioselective functionalization of the phenyl ring in derivatives?

- Methodological Answer :

- Electrophilic Aromatic Substitution (EAS) : Direct substituents using electron-donating groups (e.g., methoxy) to para/meta positions. Bromination in acetic acid selectively targets the 3-position due to steric and electronic effects .

- Protecting Groups : Temporarily block reactive sites (e.g., acetate groups) to direct functionalization .

- Catalytic Methods : Use Lewis acids (e.g., FeCl₃) to enhance selectivity in Friedel-Crafts reactions .

Q. How do electronic effects of substituents influence molecular geometry in analogs?

- Methodological Answer :

- Crystal Structure Analysis : Substituents like bromine increase C–C–C angles (e.g., 121.5° vs. 118.2° for methoxy) due to electron-withdrawing effects, altering ring planarity .

- DFT Calculations : Compare experimental bond lengths/angles with theoretical models to quantify electronic contributions .

- Hirshfeld Surface Analysis : Visualize intermolecular interactions (e.g., O–H⋯O vs. C–H⋯π) driving crystal packing .

Data Contradiction Analysis

Q. How should researchers address conflicting NMR and X-ray data for novel derivatives?

- Methodological Answer :

- Cross-Validation : Re-run NMR under standardized conditions (e.g., deuterated solvents, 500 MHz) to rule out solvent or concentration artifacts .

- Twinned Crystals : Use SHELXL’s TWIN command to refine twinned datasets and resolve peak overlaps .

- Dynamic Effects : Consider temperature-dependent NMR to detect conformational flexibility not captured in static X-ray structures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.